1-Benzyl-2,3-dimethylpiperidin-4-one
Overview
Description
“1-Benzyl-2,3-dimethylpiperidin-4-one” is a chemical compound with the CAS Number: 108897-26-3 . It has a molecular weight of 217.31 . The IUPAC name for this compound is 1-benzyl-2,3-dimethyl-4-piperidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 . The InChI key is PUVALBABJRFOQO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
CCR1 Antagonists for Inflammatory Diseases :
- 1-Benzyl-2,3-dimethylpiperidin-4-one derivatives have been identified as CCR1 antagonists, which are useful in the treatment of inflammatory diseases. These compounds have shown good receptor affinity and pharmacokinetic properties, displaying a superior profile compared to closely related compounds (Norman, 2006).
Stereochemistry of N-benzylpiperidones :
- Research has focused on the synthesis and stereochemistry of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones. These compounds, including this compound, have been synthesized with high yields and their stereochemistry has been elucidated, revealing a chair conformation with equatorial orientation of substituents (Dindulkar et al., 2012).
Antimicrobial Properties :
- Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant inhibitory potential against various bacterial and fungal strains, particularly exhibiting potent antifungal activity (Sahu et al., 2013).
Chiral Amino Alcohol Ligands :
- Research has also been conducted on using derivatives of this compound in chiral amino alcohol ligands anchored to polystyrene resins. These compounds have shown high catalytic activity and were used in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating significant enantioselectivity (Vidal‐Ferran et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-2,3-dimethylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVALBABJRFOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108897-26-3 | |
Record name | 1-benzyl-2,3-dimethylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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